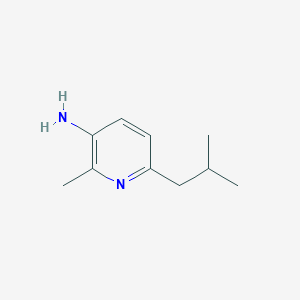
2-(1H-imidazol-1-yl)ethane-1-thiolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is a chemical compound that features an imidazole ring attached to an ethane-1-thiol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of polar solvents and controlled temperatures.
Industrial Production Methods: Industrial production of imidazole derivatives, including 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, dehydrative aromatization, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions: 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups
科学的研究の応用
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The thiol group can undergo redox reactions, impacting cellular processes .
類似化合物との比較
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness: 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is unique due to the presence of both an imidazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in research and industry .
特性
分子式 |
C5H9ClN2S |
|---|---|
分子量 |
164.66 g/mol |
IUPAC名 |
2-imidazol-1-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c8-4-3-7-2-1-6-5-7;/h1-2,5,8H,3-4H2;1H |
InChIキー |
NJYFCPIDJPVNJX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




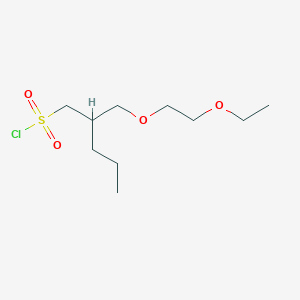
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
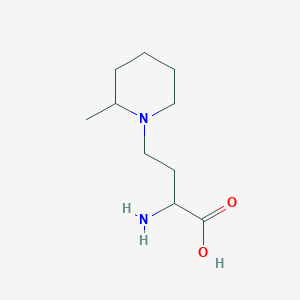
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
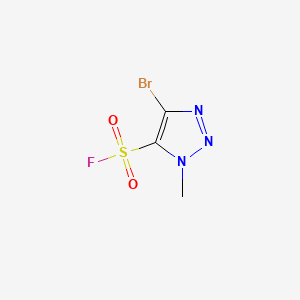


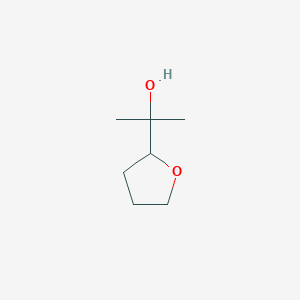
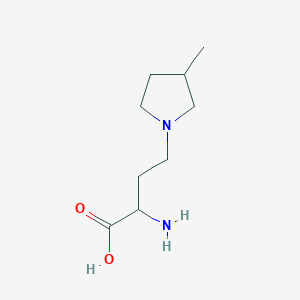
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)

